A3AR Affinity: 4-Propoxyphenyl Substitution Reduces A3AR Binding vs. 4-Cyclopentylmethyl and Unsubstituted Triazole Analogues
The 4-propoxyphenyl substituent at the triazole ring of this compound (designated compound 8 in the primary source) is associated with markedly reduced human A3AR binding compared to analogues bearing smaller or non-oxygenated substituents [1]. At a 10 µM concentration, compound 8 achieved only 49% inhibition of radioligand binding at the human A3AR, whereas compound 10 (4-cyclopentylmethyl analogue) displayed a Ki of 1.3 nM at the same receptor [1]. Even the unsubstituted triazole analogue (compound 1, R2 = H) showed a Ki of 10.4 nM at A3AR, representing an affinity advantage of at least 20-fold over compound 8's estimated Ki [1]. The introduction of oxygen-containing substituents at the triazole 4-position was specifically noted in the primary source as a structural feature that "reduced the A3AR affinity" [1].
| Evidence Dimension | Human A3 adenosine receptor binding affinity |
|---|---|
| Target Compound Data | 49% inhibition of radioligand binding at 10 µM (compound 8; 4-propoxyphenyl, N6-methyl, 5'-OH) |
| Comparator Or Baseline | Compound 10 (4-cyclopentylmethyl, N6-methyl, 5'-OH): Ki = 1.3 nM at human A3AR. Compound 1 (R2 = H): Ki = 10.4 nM at human A3AR. |
| Quantified Difference | Estimated >20-fold lower A3AR affinity for compound 8 vs. compound 1; affinity loss is even greater vs. compound 10 (Ki 1.3 nM). |
| Conditions | Radioligand displacement assays using [125I]IAB-MECA at human A3AR in stably transfected cells (J Med Chem 2006, Table 1). |
Why This Matters
This compound cannot substitute for high-affinity A3AR ligands (e.g., compound 10, Ki 1.3 nM) in experiments requiring potent A3AR antagonism; its reduced A3AR engagement makes it suitable as a low-A3-affinity control or for studying A2A-preferring signaling within the triazolyl adenosine chemotype.
- [1] Cosyn L, Palaniappan KK, Kim SK, Duong HT, Gao ZG, Jacobson KA, Van Calenbergh S. 2-Triazole-Substituted Adenosines: A New Class of Selective A3 Adenosine Receptor Agonists, Partial Agonists, and Antagonists. J Med Chem. 2006 Dec 14;49(25):7373–7383. doi: 10.1021/jm0608208. View Source
